1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

Catalog No.
S528042
CAS No.
1071001-09-6
M.F
C16H15F3O
M. Wt
280.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

CAS Number

1071001-09-6

Product Name

1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone

IUPAC Name

1,1,1-trifluoro-6-naphthalen-2-ylhexan-2-one

Molecular Formula

C16H15F3O

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C16H15F3O/c17-16(18,19)15(20)8-4-1-5-12-9-10-13-6-2-3-7-14(13)11-12/h2-3,6-7,9-11H,1,4-5,8H2

InChI Key

VCWWTQMRNJSJGC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

1,1,1-trifluoro-6-(naphthalen-2-yl)hexan-2-one, FKGK18

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCCCC(=O)C(F)(F)F

Description

The exact mass of the compound 1,1,1-Trifluoro-6-(2-naphthalenyl)-2-hexanone is 280.1075 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of iPLA2β

iPLA2β is an enzyme found in various cell types and plays a role in several cellular processes, including inflammation and the regulation of cell death (apoptosis) []. Studies have shown that FKGK18 can act as a potent and selective inhibitor of iPLA2β []. This suggests that FKGK18 could be a valuable tool for researchers studying the function of iPLA2β and its role in disease.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

5.5

Exact Mass

280.1075

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Bone RN, Gai Y, Magrioti V, Kokotou MG, Ali T, Lei X, Tse HM, Kokotos G,
2: Ali T, Kokotos G, Magrioti V, Bone RN, Mobley JA, Hancock W, Ramanadham S.
3: Kokotos G, Hsu YH, Burke JE, Baskakis C, Kokotos CG, Magrioti V, Dennis EA.

Explore Compound Types